molecular formula C22H19ClN6O2 B11197254 N-(4-chlorobenzyl)-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide

N-(4-chlorobenzyl)-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11197254
M. Wt: 434.9 g/mol
InChI Key: PUHNDOIUBBEPFZ-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopropyl-oxadiazole moiety, and a pyrazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the pyrazole ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxadiazole moiety: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the chlorophenyl group: This step typically involves nucleophilic substitution reactions.

    Final coupling reactions: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-BROMOPHENYL)METHYL]-1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE
  • **N-[(4-FLUOROPHENYL)METHYL]-1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE lies in its specific structural features, such as the presence of a chlorophenyl group and a cyclopropyl-oxadiazole moiety

Properties

Molecular Formula

C22H19ClN6O2

Molecular Weight

434.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C22H19ClN6O2/c1-13-18(21(30)25-10-14-2-7-17(23)8-3-14)12-26-29(13)19-9-6-16(11-24-19)22-27-20(28-31-22)15-4-5-15/h2-3,6-9,11-12,15H,4-5,10H2,1H3,(H,25,30)

InChI Key

PUHNDOIUBBEPFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C4CC4)C(=O)NCC5=CC=C(C=C5)Cl

Origin of Product

United States

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